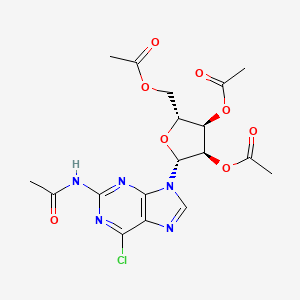

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₀ClN₅O₈ and its molecular weight is 469.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is noted that the compound shows potential in combating a range of viral infections . This suggests that the compound may target viral proteins or enzymes essential for viral replication.

Mode of Action

It is mentioned that the compound works by impeding viral replication and augmenting immune responses . This suggests that the compound may inhibit the function of viral proteins or enzymes, thereby preventing the replication of the virus. Additionally, by augmenting immune responses, the compound may enhance the body’s natural defense mechanisms against viral infections.

Pharmacokinetics

It is noted that the compound is soluble in acetone, chloroform, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

Given its mode of action, the compound likely results in a reduction in viral replication at the molecular level and possibly an enhancement of immune responses at the cellular level .

Action Environment

It is noted that the compound should be stored at -20° c , suggesting that its stability may be affected by temperature. Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action and efficacy.

生化学分析

Biochemical Properties

The role of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine in biochemical reactions is primarily as an antiviral agent. It interacts with various enzymes, proteins, and other biomolecules to impede viral replication and augment immune responses. The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has significant effects on various types of cells and cellular processes. It influences cell function by impeding viral replication and augmenting immune responses. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These actions contribute to its effects at the molecular level, impeding viral replication and augmenting immune responses.

生物活性

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, with CAS Number 137896-02-7, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This compound's structure suggests it may interact with biological systems in unique ways, potentially influencing nucleic acid metabolism and cellular signaling pathways.

- Molecular Formula : C18H20ClN5O8

- Molecular Weight : 469.83 g/mol

- SMILES Notation : CC(=O)Nc1nc(Cl)c2ncn([C@@H]3OC@HC@@H[C@H]3OC(=O)C)c2n1

The biological activity of this compound is largely attributed to its ability to mimic natural nucleosides, which facilitates its incorporation into RNA and DNA. This incorporation can disrupt normal nucleic acid synthesis, leading to inhibition of viral replication and tumor growth.

Antiviral Activity

Recent studies have indicated that purine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by interfering with viral RNA synthesis.

Case Study: Antiviral Efficacy

In a study examining the antiviral potential of purine derivatives:

- Compound Tested : this compound.

- Virus Model : Varicella-zoster virus (VZV).

- Results : The compound demonstrated a significant reduction in viral load in infected cells, comparable to established antiviral agents like ganciclovir.

Anticancer Activity

The compound also shows promise as an anticancer agent. Its structural similarity to nucleotides allows it to interfere with DNA replication in cancer cells.

Research Findings on Anticancer Properties

A study focused on the impact of purine derivatives on cancer cells revealed:

- Cell Lines Tested : Human leukemia and solid tumor cell lines.

- IC50 Values : The IC50 for this compound was found to be around 0.5 μM, indicating potent cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| Human leukemia cells | 0.5 |

| Solid tumor cells | 0.8 |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound exhibits favorable absorption and distribution characteristics, with minimal toxicity observed in animal models.

Summary of Pharmacokinetic Studies

- Administration Route : Oral and intravenous.

- Half-life : Approximately 4 hours.

- Toxicity Profile : Low toxicity at therapeutic doses; no significant adverse effects noted in long-term studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetamido-6-chloro-9-(triacetylribofuranosyl)purine, and how do reaction conditions influence yields?

- Methodology : The compound is synthesized via sequential functionalization of the purine ring and ribose moiety. Key steps include:

- Acetylation : Protection of ribose hydroxyl groups using acetic anhydride and triethylamine under anhydrous conditions (e.g., 93% yield for tri-O-acetyl protection) .

- Nucleophilic substitution : Chloride at the C6 position is displaced using methoxide or ammonia, requiring reflux in methanol or methanolic ammonia (47% yield for 2,6-diaminopurine analogue formation) .

- Hydrogenation : Catalytic hydrogenation removes acetyl groups and reduces double bonds (e.g., 99% yield for dideoxy derivatives) .

- Optimization : Solvent choice (e.g., 1,4-dioxane accelerates elimination reactions) and temperature (115°C for dideoxygenation) critically impact reaction rates and byproduct formation .

Q. How is structural characterization performed for this compound and its intermediates?

- Analytical techniques :

- 1H NMR : Confirms glycosidic bond configuration (e.g., β-D-ribofuranosyl anomericity via coupling constants) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., C16H18ClN5O7, MW 427.80) and fragmentation patterns .

- Elemental analysis : Matches calculated vs. experimental C/H/N ratios to verify purity (>95% by HPLC) .

- Challenges : Baseline fluorescent impurities in TLC require silica gel chromatography for purification .

Q. What preliminary biological activities have been reported for this compound?

- Antiviral screening : Derivatives like 2-amino-6-methoxy and 2-amino-6-ethoxy analogues (16b, 16c) show activity against duck hepatitis B virus (DHBV) in vitro .

- Mechanistic insights : Substitution at C6 (e.g., Cl → NH2 or OCH3) modulates antiviral potency by altering base-pairing or enzyme inhibition .

Advanced Research Questions

Q. How can byproduct formation during nucleophilic substitution (e.g., methanolic ammonia treatment) be minimized?

- Issue : Methanolic ammonia at 85°C produces 2-amino-6-methoxy byproduct (15b) alongside the desired 2,6-diaminopurine (15d) due to competing substitution .

- Solutions :

- Temperature control : Lower temperatures (50–60°C) reduce methoxide generation, favoring amine substitution.

- Excess ammonia : Higher NH3 concentrations shift equilibrium toward 15d formation.

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block undesired hydroxyl reactivity .

Q. What strategies improve stereospecificity during glycosylation to control α/β anomer ratios?

- Challenge : Silylation of the purine base (e.g., 2-acetamido-6-chloropurine) with trimethylchlorosilane (TMCS) yields mixed α/β anomers (ratio ~1:1) .

- Approaches :

- Mercuric cyanide activation : Enhances β-selectivity in ribofuranosyl coupling (62% yield for β-D-xylofuranosyl derivative) .

- Solvent effects : Benzene or ethylenedichloride improves glycosyl donor stability, reducing side reactions .

Q. How do C2 and C6 functionalizations (e.g., vinyl, furyl, or iodinated groups) impact antiviral activity?

- SAR Insights :

| Substituent | Activity (DHBV) | Mechanism | Reference |

|---|---|---|---|

| 6-Cl, 2-NHAc | Moderate | Base-pair disruption | |

| 6-OCH3 | High | Enhanced enzyme inhibition | |

| 2-I, 6-Cl | Not reported | Potential polymerase binding |

- Advanced modifications : 2,6-Divinyl or 2-furyl groups (synthesized via Stille coupling) are hypothesized to improve membrane permeability .

Q. What mechanistic pathways explain elimination during dideoxygenation (e.g., formation of 2,3-dideoxy derivatives)?

- Reaction details : Treatment with triethyl phosphite (EtO)3P at 115°C induces β-elimination of the 2',3'-O-thionocarbonate group, forming a 2',3'-dideoxyribose .

- Key factors :

特性

IUPAC Name |

[(2R,3R,4R,5R)-5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXYEIBYTBNNFE-LSCFUAHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。